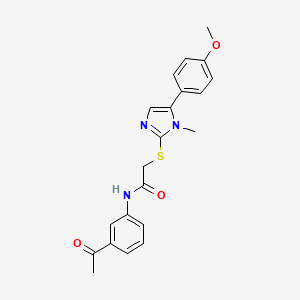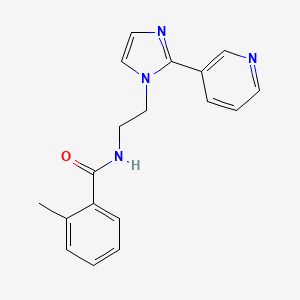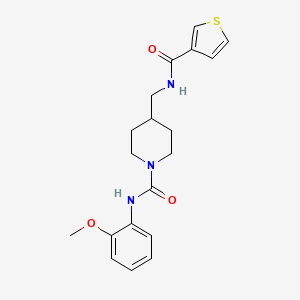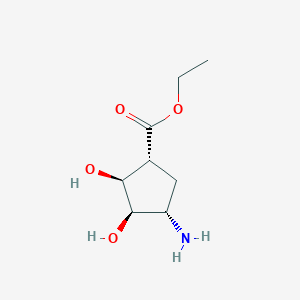![molecular formula C13H10BrNO3 B2832008 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid CAS No. 1918356-29-2](/img/structure/B2832008.png)
2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid, also known as BPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on related pyridine herbicides and compounds has shown that crystal structure analysis can reveal interaction patterns within crystals, such as hydrogen bonds and weak π–π interactions. These interactions are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific domains, including material science and pharmaceutical formulation (Hyunjin Park et al., 2016).
Green Chemistry Applications
The synthesis of imidazole derivatives using acetic acid functionalized catalysts under solvent-free conditions highlights the role of acetic acid derivatives in promoting green chemistry. These methods are valued for their cost-effectiveness, energy efficiency, and minimal environmental impact. Such methodologies could be applicable to the synthesis and functionalization of related compounds, including 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid, for various industrial and research purposes (B. Sonyanaik et al., 2018).
Catalytic and Biological Activity
Compounds with similar functional groups have been used as catalysts in the synthesis of biologically active molecules, demonstrating the importance of structural and functional diversity in catalyst design. Such research can inform the development of new catalysts based on 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid for various chemical reactions (Ehsan Noroozizadeh et al., 2018).
Molecular Recognition and Sensing
Studies on compounds like bromopyrogallol red have shown that certain brominated compounds can act as selective and sensitive receptors for acetate ions. This suggests potential applications for 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid in the development of new sensing materials for environmental monitoring and analytical chemistry (H. Tavallali et al., 2012).
Non-Linear Optical Properties
The synthesis and study of bromo-substituted aniline derivatives for their non-linear optical properties highlight the relevance of brominated compounds in materials science. Research in this area could explore the optical and electronic properties of 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid for potential applications in optoelectronic devices (Komal Rizwan et al., 2021).
Propiedades
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-8-15-5-4-12(11)18-10-3-1-2-9(6-10)7-13(16)17/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOKTCATVVUSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=NC=C2)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2831925.png)



![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)
![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)

![(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2831935.png)



![5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2831944.png)
![N,N-diethyl-2-{[2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2831947.png)
